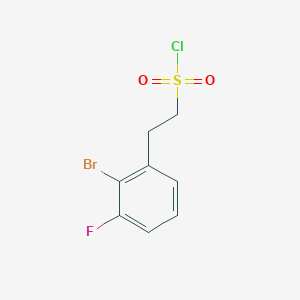
N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylamine and propane-2-sulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like triethylamine in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted amines or thiols.
Scientific Research Applications
N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexylamine derivatives . This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-methyl-4-propan-2-ylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-8(2)14(12,13)10-6-4-9(11-3)5-7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
WEASHFXRMRLYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCC(CC1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13178560.png)
![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)

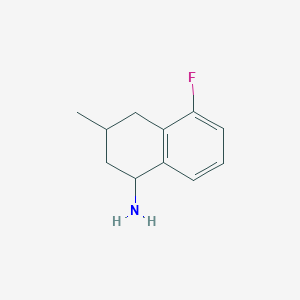
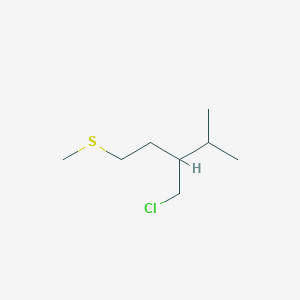
![1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine](/img/structure/B13178599.png)

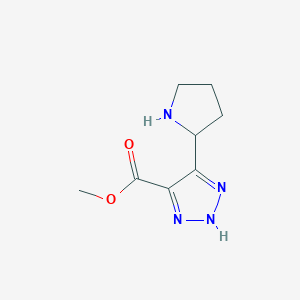

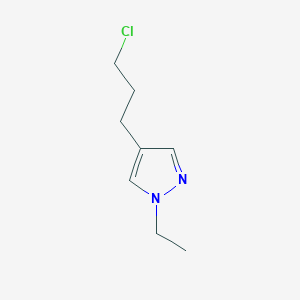
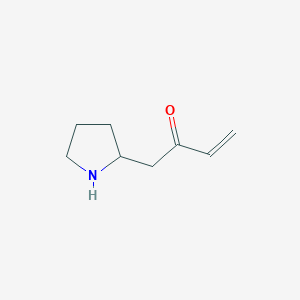
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)
